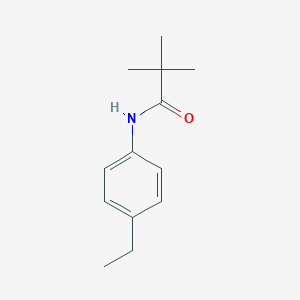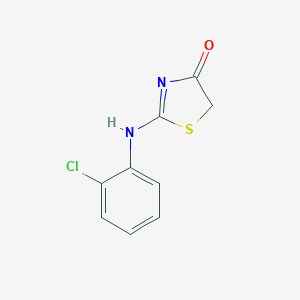
(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid
Descripción general
Descripción
(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid, also known as BR-3AA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid exerts its effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of inflammatory pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of immune cells, such as macrophages and T cells. In cancer cells, (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid induces apoptosis through the activation of caspase enzymes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, its limited solubility in aqueous solutions can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for research on (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential clinical applications. Another area of interest is its potential as a treatment for metabolic disorders, such as diabetes and obesity. (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has been shown to improve insulin sensitivity and reduce adipose tissue inflammation in animal models, suggesting it may have therapeutic potential in these diseases. Finally, further studies are needed to fully understand the mechanism of action of (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid and its potential side effects in humans.
Métodos De Síntesis
(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid can be synthesized through a multi-step process that involves the reaction of 5-bromoindole with chloroacetic acid, followed by hydrolysis and decarboxylation. This method yields a high purity product that can be used for further research.
Aplicaciones Científicas De Investigación
(5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of immune cells. (5-Bromo-2-carboxy-1H-indol-3-yl)acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes.
Propiedades
IUPAC Name |
5-bromo-3-(carboxymethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-5-1-2-8-6(3-5)7(4-9(14)15)10(13-8)11(16)17/h1-3,13H,4H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJWLTUBMZFFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269101 | |
| Record name | 5-Bromo-2-carboxy-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132623-09-7 | |
| Record name | 5-Bromo-2-carboxy-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132623-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-carboxy-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



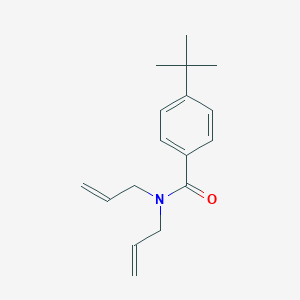
![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)

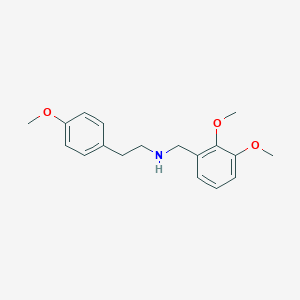
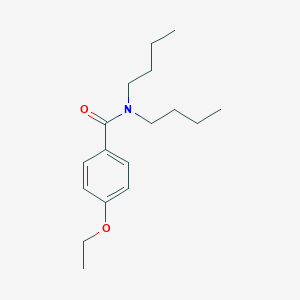


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)

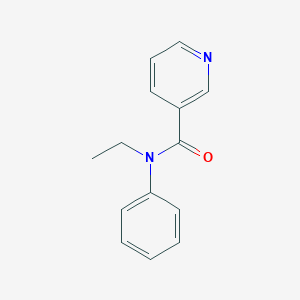
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
